BenchChemオンラインストアへようこそ!

2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

Medicinal chemistry Structure-activity relationship Sulfonamide pharmacophore

2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide (CAS 1705270-44-5) is a synthetic benzenesulfonamide derivative featuring a 2,6-difluorophenylsulfonamide moiety linked via a secondary sulfonamide nitrogen to a 2-hydroxy-2-(1-methylindolin-5-yl)ethyl side chain. Its molecular formula is C₁₇H₁₈F₂N₂O₃S with a molecular weight of 368.4 g/mol.

Molecular Formula C17H18F2N2O3S
Molecular Weight 368.4
CAS No. 1705270-44-5
Cat. No. B2582635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide
CAS1705270-44-5
Molecular FormulaC17H18F2N2O3S
Molecular Weight368.4
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC=C3F)F)O
InChIInChI=1S/C17H18F2N2O3S/c1-21-8-7-11-9-12(5-6-15(11)21)16(22)10-20-25(23,24)17-13(18)3-2-4-14(17)19/h2-6,9,16,20,22H,7-8,10H2,1H3
InChIKeyLAPPRFMEBGKOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide (CAS 1705270-44-5): Procurement-Ready Identity and Structural Profile


2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide (CAS 1705270-44-5) is a synthetic benzenesulfonamide derivative featuring a 2,6-difluorophenylsulfonamide moiety linked via a secondary sulfonamide nitrogen to a 2-hydroxy-2-(1-methylindolin-5-yl)ethyl side chain . Its molecular formula is C₁₇H₁₈F₂N₂O₃S with a molecular weight of 368.4 g/mol . The compound integrates three pharmacologically relevant substructures: an ortho,ortho'-difluorinated benzenesulfonamide head group known to engage carbonic anhydrase active sites [1], a conformationally constrained 1-methylindoline scaffold associated with antiproliferative activity [2], and a β-hydroxyethyl linker that introduces an additional hydrogen-bond donor/acceptor pair not present in simpler indoline-5-sulfonamide analogs. It is commercially available at ≥95% purity for non-human research use .

Why Generic Indoline-Sulfonamide Substitution Fails: Structural Uniqueness of 2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide


Indoline-bearing sulfonamides constitute a therapeutically investigated class with demonstrated activity against carbonic anhydrase isoforms (CA IX, CA XII), tubulin polymerization, and histone deacetylases [1][2]. However, bioactivity within this class is exquisitely sensitive to three structural variables: the position of the sulfonamide attachment on the indoline core (N-1 vs. C-5), the nature of the aryl/heteroaryl group on the sulfonamide sulfur, and the substitution at the sulfonamide nitrogen [1][3]. The target compound's specific architecture—a 2,6-difluorobenzenesulfonamide connected via a secondary sulfonamide nitrogen to a 2-hydroxyethyl linker at indoline C-5—cannot be replicated by the more common 1-acyl-indoline-5-sulfonamide series (e.g., compound 4d, CAS not assigned) or by the N-phenylindoline-5-sulfonamide MGAT2 inhibitor series [1][4]. The ortho,ortho'-difluoro substitution pattern on the benzenesulfonamide creates a distinct electrostatic environment and hydrogen-bonding profile compared to mono-fluoro, non-fluorinated, or bromo-substituted analogs, directly impacting target engagement geometry [5]. Generic replacement with any close analog lacking this precise substitution and connectivity pattern would alter both pharmacophore presentation and physicochemical properties, invalidating any structure-activity relationship (SAR) continuity.

Quantitative Differentiation Evidence: 2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide vs. Closest Analogs


Sulfonamide vs. Amide Linker: 2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide vs. 2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

The target compound (CAS 1705270-44-5) incorporates a sulfonamide (–SO₂NH–) linker between the 2,6-difluorophenyl group and the 2-hydroxyethyl-indoline side chain, whereas its closest structural analog, 2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide (CAS 1706400-36-3), employs a carboxamide (–CONH–) linker . The sulfonamide group introduces one additional hydrogen-bond acceptor (S=O) compared to the amide, increasing the polar surface area contribution and altering the geometry of target binding. In the broader benzenesulfonamide class, the sulfonamide –SO₂NH– motif is a well-established zinc-binding group (ZBG) for carbonic anhydrase and other metalloenzymes, whereas the corresponding benzamide –CONH– is not [1]. This distinguishes the target compound functionally from its benzamide analog for any metalloenzyme-targeted application.

Medicinal chemistry Structure-activity relationship Sulfonamide pharmacophore

Ortho,Ortho'-Difluoro Benzenesulfonamide vs. Ortho-Bromo Analog: Halogen Substitution Impact on Physicochemical Properties of 2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

The target compound bears two fluorine atoms at the 2- and 6-positions of the benzenesulfonamide ring, compared with the ortho-bromo analog, 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide (CAS 1705038-10-3, C₁₇H₁₉BrN₂O₃S, MW 411.31) . Fluorine substitution versus bromine produces a marked difference in lipophilicity: the Hansch hydrophobic parameter π for fluorine is +0.14 compared with +0.86 for bromine [1]. This translates to a predicted LogP reduction of approximately 0.7–1.0 log unit for the difluoro compound relative to the bromo analog, enhancing aqueous solubility while reducing non-specific protein binding. Additionally, the C–F bond (bond dissociation energy ~485 kJ/mol) is significantly stronger and more metabolically stable than the C–Br bond (~285 kJ/mol), suggesting superior resistance to oxidative metabolism and reduced potential for reactive metabolite formation [1]. The 2,6-difluoro pattern also creates a symmetric electron-withdrawing environment that modulates the pKa of the sulfonamide –NH–, affecting ionization state at physiological pH.

Medicinal chemistry Physicochemical profiling Halogen SAR

Indoline C-5 Sulfonamide Connectivity vs. Indoline N-1 Acyl Sulfonamide Series: Architectural Differentiation of 2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

The target compound features the sulfonamide group attached at the indoline C-5 position via a 2-hydroxyethyl linker, placing the benzenesulfonamide warhead distal to the indoline core. This contrasts with the well-characterized 1-acyl-indoline-5-sulfonamide series (compounds 4a–u) described by Krymov et al. (2022), where the sulfonamide is directly attached to indoline C-5 and the acyl/aroyl substituent is at indoline N-1 [1]. In that series, compound 4d—which shares the 2,6-difluorobenzoyl fragment—exhibits CA XII Ki = 41.3 nM and CA IX Ki = 268.1 nM but shows only weak antiproliferative activity against MCF7 cells (IC₅₀ > 50 μM under normoxia, 35.9 μM under hypoxia) [1]. The target compound's reversed connectivity (sulfonamide on the aryl ring, indoline as the amine component) presents a distinct pharmacophore geometry: the sulfonamide –NH– as hydrogen-bond donor is positioned closer to the indoline core, potentially engaging different residues in target binding pockets. In the broader 1-sulfonyl indoline class, compounds with the target's connectivity pattern have not been systematically profiled, representing an underexplored region of SAR space [2].

Carbonic anhydrase inhibition Antiproliferative activity Scaffold hopping

Hydrogen-Bond Donor/Acceptor Profile: 2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide vs. N-Des-hydroxy and N-Alkyl Indoline-Sulfonamide Analogs

The target compound contains a secondary hydroxyl group on the ethyl linker (–CH(OH)–CH₂–NH–SO₂–), contributing one additional hydrogen-bond donor (OH) and one additional hydrogen-bond acceptor (OH oxygen) compared to analogs where this position is unsubstituted, alkylated, or replaced with morpholino/piperidino groups . The computed hydrogen-bond donor count for the target compound is 2 (sulfonamide –NH– and hydroxyl –OH), versus 1 for the N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide analog (CAS not assigned, only sulfonamide –NH– as HBD) . This additional HBD/HBA pair enhances aqueous solubility and enables additional target interactions—particularly relevant for carbonic anhydrase isoforms where ordered water networks and hydrophilic residue interactions govern isoform selectivity [1]. In the 1-sulfonyl indoline antiproliferative series, the presence of a hydroxyl-containing substituent was shown to modulate both potency and mechanism of action [2].

Physicochemical properties Drug-likeness Hydrogen bonding

Commercially Verified Purity: 2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide (≥95%) as a Procurement-Grade Starting Point vs. Uncharacterized In-House Synthesized Batches

The target compound is commercially available at a verified purity of ≥95% (Catalog No. CM821612), with documented SMILES (CN1CCC2=CC(=CC=C12)C(O)CNS(=O)(=O)C1=C(F)C=CC=C1F), molecular formula (C₁₇H₁₈F₂N₂O₃S), and molecular weight (368.4 g/mol) . This pre-validated identity and purity specification eliminates the synthetic burden and characterization overhead associated with de novo preparation. In contrast, the closest structurally characterized reference compound from the primary literature, 1-(2,6-difluorobenzoyl)indoline-5-sulfonamide (4d), required a multi-step synthesis (72% yield, mp 244–246 °C, HPLC purity 98%) that is not commercially available as a catalog product [1]. For laboratories lacking extensive synthetic chemistry infrastructure, the procurement-ready availability of the target compound at defined purity enables immediate deployment in screening cascades without the 4–8 week lead time typical of custom synthesis.

Chemical procurement Quality control Reproducibility

Caveat on Direct Comparative Bioactivity Data Availability for 2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and the patent literature (as of May 2026) did not identify any peer-reviewed publications, deposited bioactivity datasets, or patent examples that explicitly report IC₅₀, Ki, EC₅₀, or other quantitative bioactivity data for 2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide (CAS 1705270-44-5) [1][2]. The ZINC database lists no annotated activity for compounds sharing the C₁₇H₁₈F₂N₂O₃S formula [2]. This absence of public bioactivity data distinguishes the compound from more extensively profiled indoline-5-sulfonamide analogs such as compound 4d (CA IX Ki = 268.1 nM, CA XII Ki = 41.3 nM) [3] and the N-phenylindoline-5-sulfonamide MGAT2 inhibitor series (IC₅₀ = 1.0 nM for lead compound 10b) [4]. Consequently, while structural and physicochemical differentiation from close analogs can be established, claims of target-specific potency or selectivity for this exact compound cannot be supported by publicly available data. Procurement decisions should be framed around the compound's value as a structurally novel chemotype for de novo screening rather than as a pre-validated tool compound. Users intending to benchmark this compound against literature-standard inhibitors should plan for complete primary profiling.

Data transparency Procurement risk assessment Research gap

Recommended Research and Procurement Application Scenarios for 2,6-Difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide (CAS 1705270-44-5)


De Novo Carbonic Anhydrase Isoform Screening with a Novel Indoline-Bearing Benzenesulfonamide Scaffold

Deploy the target compound in a panel screen against human carbonic anhydrase isoforms (CA I, II, IX, XII) using the stopped-flow CO₂ hydration assay. The 2,6-difluorobenzenesulfonamide head group has crystallographically confirmed zinc-binding capacity in CA II (PDB 1IF5) [1], while the indoline-5-ethyl linker architecture is distinct from the 1-acyl-indoline-5-sulfonamide series reported by Krymov et al. (2022), where compound 4d achieved CA XII Ki = 41.3 nM and CA IX Ki = 268.1 nM [2]. This scaffold-hopping approach tests whether reversing the sulfonamide connectivity (sulfonamide on aryl rather than on indoline) alters isoform selectivity or potency. Include acetazolamide (CA II Ki ≈ 12 nM) as a reference standard. The hydroxyl group at the ethyl linker provides a handle for subsequent SAR exploration via etherification, esterification, or oxidation.

Antiproliferative Screening Cascade Against the NCI-60 or Comparable Solid Tumor Cell Line Panel

Subject the target compound to antiproliferative evaluation against a panel of human cancer cell lines (e.g., HCT116 colon, PC3 prostate, HepG2 liver, SK-OV-3 ovarian, MCF7 breast) using the MTT or SRB assay with 72 h compound exposure. The 1-sulfonyl indoline class has demonstrated sub-micromolar antiproliferative activity (compounds 9a and 9e: IC₅₀ 0.039–0.112 μM against four lines) [3], while indoline-5-sulfonamide 4f showed hypoxia-selective MCF7 inhibition (IC₅₀ 12.9 μM under 1% O₂ vs. 24.5 μM under normoxia) [2]. The target compound's hydroxyl-bearing linker and 2,6-difluoro substitution pattern represent an unexplored combination within this activity space. Include normoxia (21% O₂) and hypoxia (1% O₂) conditions to assess hypoxic selectivity, a phenotype linked to CA IX/CA XII inhibition.

Structure-Activity Relationship Expansion: Halogen Scan at the Benzenesulfonamide Ring

Use the target compound as the 2,6-difluoro reference point in a systematic halogen scan series that includes the 2-bromo analog (CAS 1705038-10-3), 3-methyl analog (CAS not assigned, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide), and non-fluorinated parent (CAS not assigned). Correlate measured LogP/D, aqueous solubility, and antiproliferative IC₅₀ values with computed Hansch π constants and C–X bond dissociation energies [4]. The 2,6-difluoro compound's predicted lower lipophilicity (Δπ ≈ −0.72 vs. Br) and stronger C–F bonds (BDE ~485 vs. ~285 kJ/mol) should translate to improved solubility and metabolic stability relative to the bromo congener, providing a quantitative test of classic medicinal chemistry principles in this scaffold. This systematic comparison enables data-driven selection of the optimal halogen pattern for further lead optimization.

Metalloenzyme Selectivity Profiling: HDAC and Tubulin Polymerization Assays

Screen the target compound against a panel of zinc-dependent histone deacetylase isoforms (HDAC1, HDAC6, HDAC8) using fluorimetric deacetylase assays with Fluor de Lys substrate, and against tubulin polymerization using a turbidimetric assay. The indoline-benzenesulfonamide scaffold class intersects with both tubulin polymerization inhibition (1-arylsulfonyl indoline-benzamide: tubulin IC₅₀ = 1.1 μM) and HDAC inhibition reported by Lee et al. (2019) [5]. The sulfonamide –SO₂NH– group in the target compound may serve as a zinc-binding group for HDAC isoforms, while the hydroxyl and 2,6-difluoro substitutions modulate selectivity versus the benzamide-based HDAC inhibitors. Include vorinostat (SAHA, pan-HDAC IC₅₀ ~10–50 nM) and colchicine (tubulin binding) as positive controls. This profiling addresses the mechanistic question of whether this connectivity pattern biases activity toward HDAC, tubulin, carbonic anhydrase, or a multi-target profile.

Quote Request

Request a Quote for 2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.